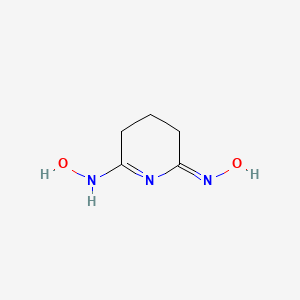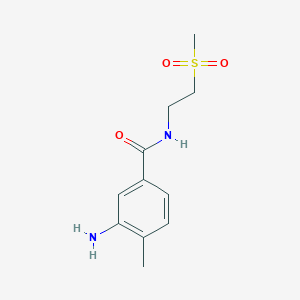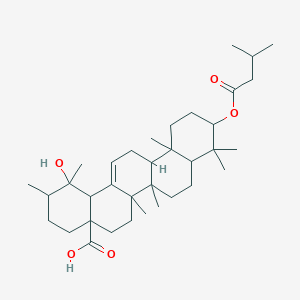
Cytidine 3'-monophosphate lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 3’-monophosphate lithium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a ribonucleotide composed of cytidine, a ribose sugar, and a phosphate group. This compound is essential in the synthesis of RNA and is involved in numerous metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cytidine 3’-monophosphate lithium salt typically involves the hydrolysis of cytidine 2’,3’-cyclic monophosphate using RNase. This reaction is inhibited by cytidine 3’-monophosphate and can be dephosphorylated to cytidine by 3’-nucleotidase . Another method involves the use of polyethylene glycol (PEG) support for the phosphorylation of cytidine .
Industrial Production Methods
Industrial production methods for cytidine 3’-monophosphate lithium salt often involve large-scale chemical synthesis using similar hydrolysis and phosphorylation techniques. The use of PEG support can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 3’-monophosphate lithium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to cytidine and phosphate.
Phosphorylation: It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate.
Dephosphorylation: It can be dephosphorylated to cytidine by 3’-nucleotidase.
Common Reagents and Conditions
Common reagents used in these reactions include RNase for hydrolysis and 3’-nucleotidase for dephosphorylation. Phosphorylation reactions often require phosphorus oxychloride and triethylphosphate .
Major Products
The major products formed from these reactions include cytidine, cytidine diphosphate, and cytidine triphosphate .
Applications De Recherche Scientifique
Cytidine 3’-monophosphate lithium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of RNA and other nucleotides.
Biology: It plays a role in various metabolic pathways and is involved in the regulation of enzyme activities.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a research reagent.
Mécanisme D'action
The mechanism of action of cytidine 3’-monophosphate lithium salt involves its incorporation into RNA and its role in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, such as RNase and 3’-nucleotidase . The compound can also inhibit certain enzymes, thereby regulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 2’,3’-cyclic monophosphate: A precursor to cytidine 3’-monophosphate.
Cytidine diphosphate: A phosphorylated form of cytidine 3’-monophosphate.
Cytidine triphosphate: Another phosphorylated form of cytidine 3’-monophosphate.
Uniqueness
Cytidine 3’-monophosphate lithium salt is unique due to its specific role in RNA synthesis and its ability to inhibit certain enzymes involved in nucleotide metabolism. Its lithium salt form enhances its solubility and stability, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H12Li2N3O8P |
|---|---|
Poids moléculaire |
335.1 g/mol |
Nom IUPAC |
dilithium;[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
KBWHVJZLRVKALW-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)


![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)







